6-Chlorothiochroman-4-one 1,1-dioxide

Descripción general

Descripción

“6-Chlorothiochroman-4-one 1,1-dioxide” is a chemical compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol. It is a derivative of 6-Chlorothiochroman-4-one, which has an empirical formula of C9H7ClOS and a molecular weight of 198.67 .

Synthesis Analysis

Thiochroman-4-ones, the parent compounds of 6-Chlorothiochroman-4-one, are generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. Upon intramolecular Friedel-Crafts acylation, thiochroman-4-ones are produced in moderate yields . Another reaction involves only one step, using direct reaction between α,β-unsaturated acids (acrylic acid derivatives) and thiophenol in the presence of methanesulfonic acid .Physical And Chemical Properties Analysis

6-Chlorothiochroman-4-one has a density of 1.4±0.1 g/cm³, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación

Novel Synthesis and Chemical Transformations

- Synthesis of Derivatives : A novel synthesis method for 2H-1,2-Benzothiazine-1,1-Dioxide derivatives, closely related to 6-Chlorothiochroman-4-one 1,1-dioxide, has been developed. This synthesis involves chlorosulfonation, amination, epoxidation, and electrophilic chlorination (Bassin, Frearson, & Al-Nawwar, 2000).

- Photochemical Transformations : Research on 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, similar to 6-Chlorothiochroman-4-one 1,1-dioxide, shows high regioselective rearrangement upon photolysis, indicating potential for photochemical applications (Mouradzadegun & Pirelahi, 2001).

Analytical and Physical Chemistry

- Purification and Identification : Techniques for purifying and identifying impurities in closely related compounds like Hydrochlorothiazide, which shares a similar structure to 6-Chlorothiochroman-4-one 1,1-dioxide, using chromatography and spectroscopy have been developed (Fang et al., 2001).

- High-Pressure Studies : Chlorothiazide, structurally similar to 6-Chlorothiochroman-4-one 1,1-dioxide, has been examined under high-pressure conditions, indicating potential for exploring the physical properties of such compounds under varying pressures (Oswald et al., 2010).

Fluorescence and Imaging Applications

- Fluorescent Diarylethene Derivatives : Studies on fluorescent diarylethene derivatives demonstrate dramatic changes in fluorescent color in response to solvent polarity. This suggests potential applications in fluorescence imaging and as molecular probes (Morimoto et al., 2018).

Antifungal Applications

- Antifungal Properties : Biotransformation studies on derivatives of Thiochroman-4-ones, including 6-Chlorothiochroman-4-one, have shown promising antifungal properties against pathogens like Botrytis cinerea, indicating potential for agricultural and medicinal applications (Pinedo-Rivilla, Collado, & Aleu, 2018).

Environmental and Ecological Research

- Ecophysiological Responses to Chromium Exposure : Research involving chromium, a chemical element that can be part of the synthesis of compounds like 6-Chlorothiochroman-4-one 1,1-dioxide, demonstrates the impact of heavy metals on aquatic plants. Such studies are crucial for understanding environmental pollution and its effects on ecosystems (Paiva et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that this compound is used to synthesize co (ii), ni (ii), cu (ii), and zn (ii) complexes . These complexes have been found to exhibit significant antimicrobial and cytotoxic activities .

Mode of Action

The compound interacts with its targets through a condensation reaction with various hydrazides to form hydrazone ligands . These ligands then coordinate with central metal ions via the nitrogen of the azomethine (–C=N–) group and deprotonated carbonyl oxygen in the enolized form, resulting in octahedral complexes .

Biochemical Pathways

The synthesized complexes have been found to exhibit antimicrobial activity against several bacterial and fungal strains, suggesting that they may interfere with essential biochemical pathways in these microorganisms .

Result of Action

The compound’s action results in the formation of complexes that have demonstrated significant in vitro antimicrobial and cytotoxic activities . For instance, the copper complex [Cu (L 2) 2 (H 2 O) 2] 11 was found to be the most potent against A549, DU145, and SW620 cancer cell lines . It was also observed to induce apoptosis by mitochondrial depolarization in cancer cells .

Safety and Hazards

6-Chlorothiochroman-4-one is classified as a skin sensitizer (Category 1, H317) according to the GHS classification . It may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, ensuring adequate ventilation, and washing contaminated clothing before reuse .

Propiedades

IUPAC Name |

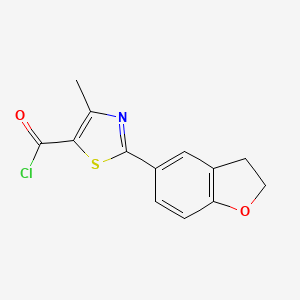

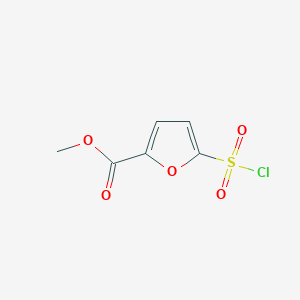

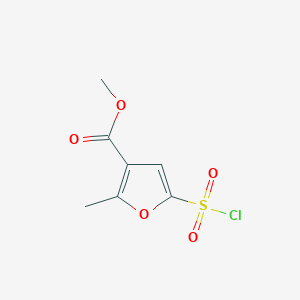

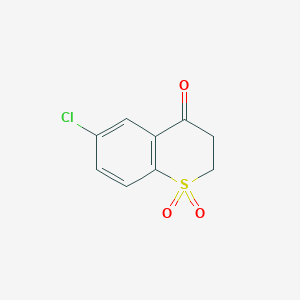

6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPMYLZPMMUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372294 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorothiochroman-4-one 1,1-dioxide | |

CAS RN |

90396-06-8 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.